Tetraethylammonium iodide

Catalog No.
S604811
CAS No.
68-05-3
M.F
C8H20IN
M. Wt
257.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium iodide

CAS Number

68-05-3

Product Name

Tetraethylammonium iodide

IUPAC Name

tetraethylazanium;iodide

Molecular Formula

C8H20IN

Molecular Weight

257.16 g/mol

InChI

InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

UQFSVBXCNGCBBW-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.[I-]

Synonyms

Bromide, Tetraethylammonium, Chloride, Tetraethylammonium, Hydroxide, Tetraethylammonium, Iodide, Tetraethylammonium, Ion, Tetraethylammonium, Tetraethylammonium, Tetraethylammonium Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion

Canonical SMILES

CC[N+](CC)(CC)CC.[I-]
Origin and Significance

Molecular Structure Analysis

TEAI possesses a quaternary ammonium cation (Et₄N⁺) bonded to an iodide anion (I⁻). The central nitrogen atom is covalently linked to four ethyl (C₂H₅) groups, resulting in a positively charged cation. The large size and low electronegativity of the ethyl groups contribute to the lipophilic character of the molecule [].

Key Features:

  • Quaternary ammonium cation (Et₄N⁺) with four ethyl groups.
  • Iodide anion (I⁻) for charge balance.
  • Lipophilic character due to the bulky ethyl groups.

Chemical Reactions Analysis

Synthesis:

TEAI can be synthesized by the reaction of triethylamine (Et₃N) with ethyl iodide (CH₃CH₂I) as shown in the balanced equation:

(Et₃N) + CH₃CH₂I → Et₄N⁺I⁻

Decomposition:

TEAI decomposes at high temperatures (>280°C) []. The specific products of this decomposition haven't been extensively studied in scientific research.

Other Reactions:

TEAI can participate in various ion exchange reactions due to its ionic nature. For example, it can react with potassium permanganate (KMnO₄) to form tetraethylammonium permanganate (Et₄N)MnO₄, a useful oxidant in organic synthesis [].


Physical And Chemical Properties Analysis

  • Formula: C₈H₂₀N⁺I⁻
  • Molar Mass: 257.159 g/mol []
  • Melting Point: 280°C (decomposes) []
  • Density: 1.566 g/cm³ (20°C) []
  • Solubility: Soluble in water, ethanol, and other polar solvents []
  • Stability: Relatively stable under ambient conditions, but decomposes at high temperatures [].

Source of Tetraethylammonium Ions:

Tetraethylammonium iodide (C₈H₂₀N⁺I⁻) is a quaternary ammonium compound commonly used as a source of tetraethylammonium (TEA⁺) ions in various scientific research applications. These ions possess unique properties, such as being positively charged and having a large, non-polar organic structure. This combination makes them valuable tools in various fields of research, including:

  • Pharmacology and Physiology: TEA⁺ ions can interact with specific ion channels in cell membranes, affecting their function. This characteristic allows researchers to study the role of these channels in various physiological processes, such as nerve impulse transmission and muscle contraction .

Organic Chemical Synthesis:

Beyond its role as an ion source, tetraethylammonium iodide finds applications in organic chemical synthesis due to its:

  • Phase-Transfer Catalysis

    TEA⁺ acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) in biphasic reactions. This technique allows for the development of more efficient and selective synthetic routes for various organic compounds .

  • Precipitation of Anions

    TEA⁺ can form insoluble precipitates with certain anions, allowing for their efficient extraction and purification from reaction mixtures. This property is particularly useful in isolating specific products or removing unwanted side products during organic synthesis .

Material Science and Ion Exchange:

The unique properties of TEA⁺ also make it valuable in material science and ion exchange applications:

  • Ion Exchange Resins

    TEA⁺ can be incorporated into the structure of ion exchange resins, enhancing their selectivity for specific ions during separation processes. This allows for the purification and enrichment of various target molecules in diverse research fields .

  • Ionic Liquids

    TEA⁺ can be a constituent of ionic liquids, which are salts with unique properties like being liquid at room temperature. These liquids find applications in various research areas, including electrochemistry, catalysis, and material science .

Related CAS

66-40-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68-05-3

Wikipedia

Tetraethylammonium iodide

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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